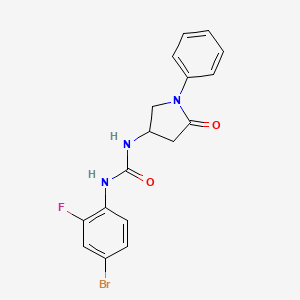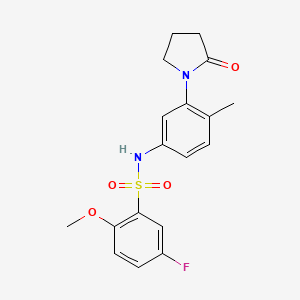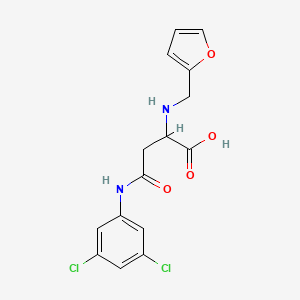
4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3,5-Dichlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H14Cl2N2O4 and its molecular weight is 357.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Spectroscopic Studies : A study conducted by Vanasundari et al. (2018) investigated similar compounds, focusing on molecular docking, vibrational, structural, electronic, and optical studies. They found that butanoic acid derivatives, similar to the compound , play a vital role in bonding and exhibit good biological activities, indicating their potential in pharmacological applications (Vanasundari et al., 2018).
Reactivity and Structure Analysis : Amalʼchieva et al. (2022) explored the interaction of compounds like 4-oxobutanoic acids with other chemical entities, providing insights into their reactivity and structural dependencies. This study contributes to understanding the compound's behavior in various chemical environments, which is crucial for its applications in scientific research (Amalʼchieva et al., 2022).
Intramolecular Cyclization Studies : Research by Rubtsov and Zalesov (2003) on N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids, which are structurally similar to the compound , revealed insights into their cyclization properties. Such studies are significant for understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Rubtsov & Zalesov, 2003).
Antimicrobial Activity and Synthesis of Derivatives : Arora et al. (2013) conducted a study on the synthesis of derivatives of similar compounds and examined their antimicrobial activities. This research contributes to the understanding of how structural changes in such compounds can influence their biological activities, which is crucial for their potential use in medical and pharmaceutical research (Arora et al., 2013).
Use in Plant Growth Regulation : Hamaker et al. (1963) discussed a derivative of picolinic acid, which shares some structural similarities with the compound , highlighting its application in plant growth regulation. Such studies are essential for understanding the potential agricultural applications of these compounds (Hamaker et al., 1963).
Catalytic Synthesis and Antioxidant Properties : Prabakaran et al. (2021) synthesized chalcone derivatives related to the compound and assessed their antioxidant properties. This type of research is valuable in exploring the compound's applications in the field of biochemistry and health sciences (Prabakaran et al., 2021).
Properties
IUPAC Name |
4-(3,5-dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4/c16-9-4-10(17)6-11(5-9)19-14(20)7-13(15(21)22)18-8-12-2-1-3-23-12/h1-6,13,18H,7-8H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQUMNBXJUXFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2831930.png)
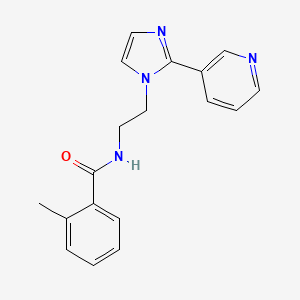
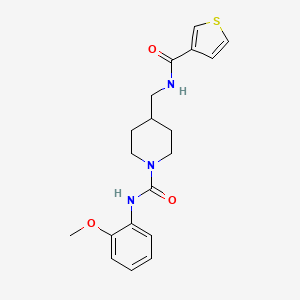
![(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2831935.png)
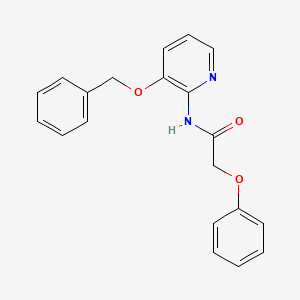
![3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2831941.png)
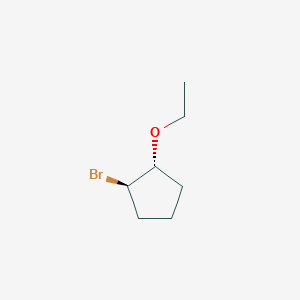
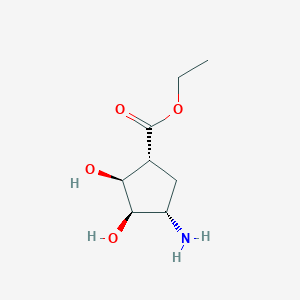

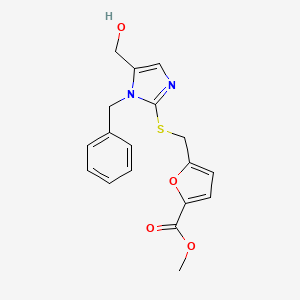
![ethyl 4-{2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B2831949.png)
![1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2831950.png)
